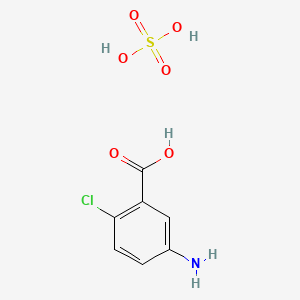
5-Amino-2-chlorobenzoic acid sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-chlorobenzoic acid sulfate is a chemical compound with the molecular formula C7H8ClNO6S and a molecular weight of 269.662 g/mol . It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and the chlorine atom at the 2nd carbon of the benzene ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chlorobenzoic acid sulfate typically involves the chlorination of 5-amino benzoic acid followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-chlorobenzoic acid sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium nitrite for diazotization, and various reducing agents like hydrogen gas or metal hydrides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-nitro-2-chlorobenzoic acid, while reduction can produce 5-amino-2-chlorobenzyl alcohol .
Applications De Recherche Scientifique
5-Amino-2-chlorobenzoic acid sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Amino-2-chlorobenzoic acid sulfate involves its interaction with specific molecular targets. The amino and chloro groups on the benzene ring allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-chlorobenzoic acid: The parent compound without the sulfate group.
2-Amino-5-chlorobenzoic acid: A positional isomer with the amino and chloro groups swapped.
5-Nitro-2-chlorobenzoic acid: An oxidized derivative with a nitro group instead of an amino group
Uniqueness
5-Amino-2-chlorobenzoic acid sulfate is unique due to the presence of both amino and chloro groups on the benzene ring, along with the sulfate group.
Propriétés
Numéro CAS |
37984-73-9 |
|---|---|
Formule moléculaire |
C7H8ClNO6S |
Poids moléculaire |
269.66 g/mol |
Nom IUPAC |
5-amino-2-chlorobenzoic acid;sulfuric acid |
InChI |
InChI=1S/C7H6ClNO2.H2O4S/c8-6-2-1-4(9)3-5(6)7(10)11;1-5(2,3)4/h1-3H,9H2,(H,10,11);(H2,1,2,3,4) |
Clé InChI |
OTRJMQKDZHIDKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(=O)O)Cl.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11964532.png)
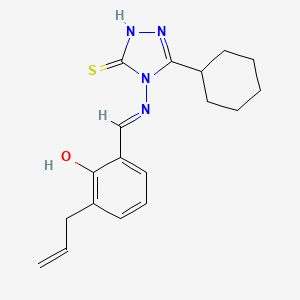
![1,3-dimethyl-8-[(4-methylbenzyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964550.png)
![Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-](/img/structure/B11964554.png)
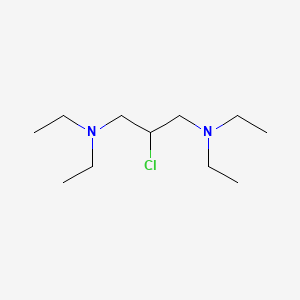

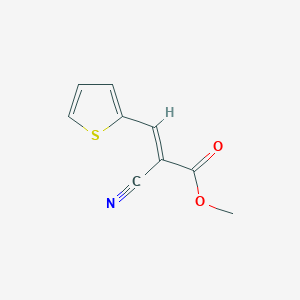
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964578.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11964589.png)
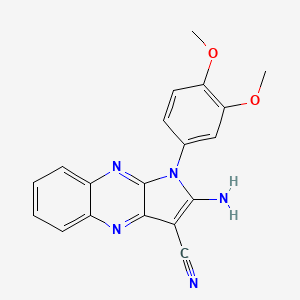

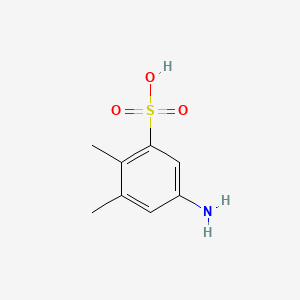
![10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964608.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11964617.png)
